potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546461
InChI: InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
SMILES: [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C9H16BF3KNO2
Molecular Weight: 277.14 g/mol

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

CAS No.:

Cat. No.: VC13546461

Molecular Formula: C9H16BF3KNO2

Molecular Weight: 277.14 g/mol

* For research use only. Not for human or veterinary use.

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate -

Specification

Molecular Formula C9H16BF3KNO2
Molecular Weight 277.14 g/mol
IUPAC Name potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide
Standard InChI InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
Standard InChI Key RFYIUAKJQXQXST-UHFFFAOYSA-N
SMILES [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Molecular Structure and Characterization

The compound features a Boc-protected azetidine ring with a methyltrifluoroborate substituent at the 3-position. The azetidine ring (C₃H₆N) is a four-membered saturated heterocycle, while the Boc group [(C(CH₃)₃)OCO-] provides steric protection to the nitrogen atom, enhancing stability during synthetic transformations . The trifluoroborate moiety (BF₃K) confers improved hydrolytic stability compared to boronic acids, making the compound suitable for prolonged storage and diverse reaction conditions .

Key Structural Features:

  • Azetidine Core: Imparts conformational strain, favoring reactivity in ring-opening and cross-coupling reactions .

  • Boc Protection: Prevents undesired side reactions at the nitrogen during synthesis.

  • Trifluoroborate Group: Enhances stability and solubility in polar aprotic solvents like THF or DMF .

Spectroscopic characterization typically involves:

  • ¹H/¹³C NMR: Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine protons (δ ~3.0–4.0 ppm).

  • ¹¹B NMR: A singlet near δ −3 ppm confirms the trifluoroborate structure .

Synthesis Pathways

Strain-Release Homologation

Azetidine derivatives are synthesized via strain-release-driven homologation of boronic esters. Azabicyclo[1.1.0]butane, a highly strained bicyclic amine, reacts with boronic esters under basic conditions to form boronate complexes. Subsequent protonation induces 1,2-migration, relieving ring strain and yielding azetidines . For example:

Azabicyclo[1.1.0]butane+R-Bpint-BuLiBoronate ComplexAcOHAzetidine Product\text{Azabicyclo[1.1.0]butane} + \text{R-Bpin} \xrightarrow{\text{t-BuLi}} \text{Boronate Complex} \xrightarrow{\text{AcOH}} \text{Azetidine Product}

This method achieves complete stereospecificity and accommodates primary, secondary, and tertiary boronic esters .

Copper-Catalyzed Borylation

An alternative route involves copper-catalyzed borylation of halogenated azetidines. For instance, N-Boc-3-bromoazetidine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of CuCl and a ligand (e.g., Xantphos), yielding the trifluoroborate after treatment with KHF₂ :

N-Boc-3-bromoazetidine+B₂pin₂CuCl, XantphosN-Boc-3-borylazetidineKHF₂Trifluoroborate Salt\text{N-Boc-3-bromoazetidine} + \text{B₂pin₂} \xrightarrow{\text{CuCl, Xantphos}} \text{N-Boc-3-borylazetidine} \xrightarrow{\text{KHF₂}} \text{Trifluoroborate Salt}

This method is scalable and avoids phosphine oxide byproducts through the use of polystyrene-supported triphenylphosphine .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₆BF₃KNO₂Calculated
Molecular Weight276.9 g/mol (calc.) vs. 285 g/mol (reported)
StabilityStable under inert atmosphere; moisture-sensitive
SolubilityTHF, DMF, DMSO

Notes:

  • The molecular weight discrepancy (276.9 vs. 285 g/mol) may arise from hydration or measurement误差 .

  • The compound decomposes in aqueous acidic or basic conditions, releasing BF₃ .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Coupling

The trifluoroborate group participates in palladium-catalyzed cross-couplings with aryl halides. The mechanism involves:

  • Transmetallation: Transfer of the azetidinylmethyl group to Pd(II).

  • Reductive Elimination: Formation of a C–C bond between the azetidine and aryl partner .
    Example:

Trifluoroborate+Ar-XPd(PPh₃)₄, BaseAr-Azetidine+BF₃KX\text{Trifluoroborate} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{Ar-Azetidine} + \text{BF₃KX}

Minisci Reactions

Under radical conditions, the compound adds to electron-deficient heteroarenes (e.g., quinolines). Manganese(III) acetate or potassium persulfate generates radicals that attack the azetidine’s α-C–H bonds, enabling functionalization :

Lepidoline+TrifluoroborateK₂S₂O₈, TFAAzetidine-Substituted Heteroarene\text{Lepidoline} + \text{Trifluoroborate} \xrightarrow{\text{K₂S₂O₈, TFA}} \text{Azetidine-Substituted Heteroarene}

Applications in Medicinal Chemistry

Drug Intermediate Synthesis

The compound is a key intermediate in synthesizing cobimetinib, a MEK inhibitor for melanoma therapy. A streamlined route involves:

  • Homologation: Strain-release reaction with piperidyl boronic ester .

  • Acylation: Introduction of a fluorinated aryl group .

  • Oxidation/Deprotection: Final steps to yield the active pharmaceutical ingredient .

Conformational Restriction

Azetidines impose rigid geometries on drug molecules, improving target binding and metabolic stability. For example, replacing piperidine with azetidine in kinase inhibitors reduces off-target effects .

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